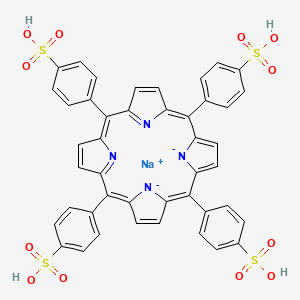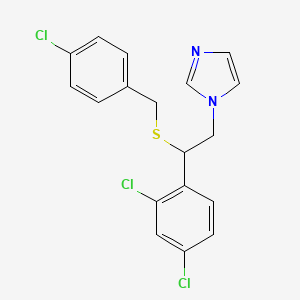
Sulconazole
Übersicht
Beschreibung
Sulconazole is an antifungal medication used to treat infections caused by a fungus. It works by killing the fungus or preventing its growth . It is applied to the skin to treat conditions such as ringworm of the body (tinea corporis), ringworm of the foot (tinea pedis; athlete’s foot), ringworm of the groin (tinea cruris; jock itch), and “sun fungus” (tinea versicolor; pityriasis versicolor) .
Molecular Structure Analysis
Sulconazole is a lipophilic drug with poor water solubility. It has a molecular weight of 397.755 g/mol . Further details about its molecular structure were not found in the retrieved sources.Chemical Reactions Analysis
Sulconazole has been reported to degrade into sulconazole sulfoxide via sulfur oxidation . This degradation pathway was confirmed through a multifaceted approach that included stress testing of sulconazole nitrate, chemical synthesis of the degradant via a hydrogen peroxide-mediated oxidation reaction, semi-preparative HPLC purification, and structural elucidation by LC–MS/MS and NMR spectroscopy .Physical And Chemical Properties Analysis
Sulconazole has a molecular formula of C18H15Cl3N2S and a molecular weight of 397.75 . It is a lipophilic drug with poor water solubility .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Sulconazole has been used in the development of Solid Lipid Nanoparticles (SLNs) for enhanced antifungal activity . These SLNs have the advantages of cell-specific delivery and sustained release of hydrophobic drugs that can be exploited against infectious diseases . Sulconazole is used as a model hydrophobic drug in the fabrication and optimization of these SLNs .
Topical Gel Formulation
Sulconazole has been used in the formulation of an SLN-based topical gel against fungal infections . This formulation strategy enhances the permeation of the hydrophobic drug, which is a challenge faced by conventional formulations containing a drug suspended in gel, creams, or ointments .
Broad Spectrum Anticancer Effects
Sulconazole has been found to have a broad spectrum of anticancer effects . It can inhibit the proliferation and migration of esophageal cancer cells .
Induction of PANoptosis
Sulconazole has been found to induce PANoptosis in esophageal cancer cells . PANoptosis is a combination of cell apoptosis, pyroptosis, necroptosis, and ferroptosis .
Triggering Oxidative Stress
Sulconazole can trigger mitochondrial oxidative stress . This mechanism is part of the process by which Sulconazole induces PANoptosis in esophageal cancer cells .
Inhibition of Glycolysis
Sulconazole has been found to inhibit glycolysis . This inhibition is achieved via downregulating HKs and inhibiting the PI3K/AKT, MEK/ERK, STAT3 pathways .
Increasing Radiosensitivity
Sulconazole has been shown to increase the radiosensitivity of esophageal cancer cells . This finding provides strong laboratory evidence for the clinical application of Sulconazole in esophageal cancer .
Safety And Hazards
Sulconazole is for external use only and should not be applied to the eye or administered orally or intravaginally . It may cause side effects such as severe blistering, itching, redness, peeling, dryness, or irritation of treated skin . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Zukünftige Richtungen
Sulconazole has been shown to have a broad spectrum of anticancer effects. It can not only inhibit the proliferation but also inhibit the migration of esophageal cancer cells . Sulconazole induces PANoptosis, which is a combination of cell apoptosis, pyroptosis, necroptosis, and ferroptosis, in esophageal cancer cells . Mechanistically, Sulconazole triggers oxidative stress and inhibits glycolysis via downregulating HKs and inhibiting the PI3K/AKT, MEK/ERK, STAT3 pathways . These findings provide strong laboratory evidence for the potential clinical application of Sulconazole in esophageal cancer .
Eigenschaften
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNXATANNDIXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044129 | |
| Record name | Sulconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulconazole | |
CAS RN |
61318-90-9 | |
| Record name | Sulconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61318-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D9HAA5Q5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Sulconazole against fungi?
A1: Sulconazole exerts its antifungal activity by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. It achieves this by targeting fungal cytochrome P450 sterol C-14 alpha-demethylation. [] This inhibition leads to the accumulation of 14 alpha-methyl sterols and a depletion of ergosterol, ultimately disrupting cell membrane permeability and cell wall synthesis. []
Q2: Are there any other reported mechanisms by which Sulconazole exhibits antifungal activity?
A2: Yes, beyond its primary mechanism, Sulconazole has also been shown to interfere with the autolytic degradation of fungal DNA and RNA. []
Q3: Does the growth phase of Candida albicans affect its susceptibility to Sulconazole?
A3: Yes, research indicates that Sulconazole exhibits higher lethality against early logarithmic phase Candida albicans cells compared to those in the early stationary phase. []
Q4: What is the molecular formula and weight of Sulconazole nitrate?
A4: The molecular formula of Sulconazole nitrate is C18H16Cl3N3O3S, and its molecular weight is 460.75 g/mol. []
Q5: Are there any studies describing the crystal structure of Sulconazole nitrate?
A5: Yes, the crystal structure of Sulconazole nitrate has been determined using X-ray diffraction. It crystallizes in the monoclinic space group C2/c. The study provides detailed information about bond lengths, angles, and the spatial arrangement of the molecule. []
Q6: What is the impact of excipients like poloxamer 407, ethanol, and propylene glycol on Sulconazole gel formulations?
A6: Studies have investigated the impact of these excipients on Sulconazole gel properties. Increasing poloxamer 407 concentration increased viscosity but decreased drug release and skin permeation rates. Ethanol addition reduced viscosity and enhanced drug release and skin permeation. Propylene glycol, up to 10%, increased drug release and skin permeation rates but showed a decreasing effect at higher concentrations. []
Q7: Does Sulconazole exhibit any catalytic properties?
A7: Based on the provided research papers, there is no evidence suggesting that Sulconazole possesses catalytic properties. Its primary mode of action is through the inhibition of enzymatic activity rather than catalysis.
Q8: Have computational methods been used to study Sulconazole's interaction with its target?
A8: While the provided research does not delve into detailed computational modeling of Sulconazole, one study utilized structure-based virtual screening to identify Sulconazole as a potential inhibitor of furin, an enzyme involved in SARS-CoV-2 spike protein cleavage. []
Q9: Have any studies explored the structure-activity relationship of Sulconazole analogs?
A9: Yes, one study investigated the antifungal activity of a series of 1-[2-[(substituted-phenyl)methyl]thio]-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles, structural analogs of Sulconazole. The study demonstrated that modifications in the substituents on the phenyl ring could significantly impact their antifungal activity against various fungal species. []
Q10: What is the stability of Sulconazole under different conditions?
A10: While specific stability data is not extensively detailed in the provided research, one study investigated the formulation of Sulconazole-loaded solid lipid nanoparticles (SLNs) to enhance its stability and antifungal activity. The study characterized the SLNs for their size, zeta potential, and encapsulation efficiency, suggesting improved stability and sustained drug release. []
Q11: What is the percutaneous absorption rate of Sulconazole nitrate in humans?
A11: Research indicates that the percutaneous absorption of Sulconazole nitrate from a cream formulation in humans is estimated to be between 8.7% and 11.3% of the applied dose. []
Q12: Is there evidence of stereoselective pharmacokinetics or tissue distribution for Sulconazole enantiomers?
A12: Yes, a study utilizing chiral HPLC-ESI-MS/MS demonstrated stereoselective pharmacokinetics and tissue distribution of Sulconazole enantiomers in rats. []
Q13: How does the in vitro antifungal activity of Sulconazole compare to other azole antifungals?
A13: Several studies have compared the in vitro activity of Sulconazole to other azole antifungals like clotrimazole, miconazole, econazole, ketoconazole, and others. The results indicate that Sulconazole generally exhibits comparable or superior activity against a broad spectrum of dermatophytes and yeasts. [, , , , , , , , , ]
Q14: What is the efficacy of Sulconazole in treating dermatophytosis in clinical trials?
A14: Numerous clinical trials have demonstrated the efficacy of Sulconazole cream in treating various dermatophytoses, including tinea pedis, tinea cruris, and tinea corporis. These trials showed high cure rates and good tolerability profiles, often comparable or superior to other topical antifungals. [, , , , , , , ]
Q15: Can Sulconazole be used to treat cutaneous candidiasis?
A15: Yes, Sulconazole has shown efficacy in treating cutaneous candidiasis. A study compared Sulconazole 1% cream applied once daily to miconazole 2% cream applied twice daily and found them equally effective in achieving KOH and culture cures. []
Q16: Is Sulconazole effective against pityriasis versicolor?
A16: Yes, both cream and solution formulations of Sulconazole have proven effective in treating pityriasis versicolor in clinical trials. [, ]
Q17: Has Sulconazole shown any potential in treating conditions beyond fungal infections?
A17: Interestingly, recent research suggests potential applications for Sulconazole beyond its established antifungal use. One study highlighted its ability to inhibit PD-1 expression in immune and cancer cells, potentially impacting cancer immunotherapy. [] Another study indicated its potential in preventing fibrosis and stricture formation. []
Q18: Are there any known mechanisms of resistance to Sulconazole in fungi?
A18: While specific resistance mechanisms to Sulconazole are not extensively discussed in the provided papers, it's important to acknowledge that the development of resistance to azole antifungals, in general, is a growing concern. Mechanisms can involve alterations in the target enzyme (cytochrome P450), upregulation of drug efflux pumps, or biofilm formation.
Q19: Have any novel drug delivery systems been investigated for Sulconazole?
A20: Yes, researchers have explored novel drug delivery systems for Sulconazole to enhance its efficacy and delivery. One study developed Sulconazole-loaded nanoemulsions, demonstrating improved transdermal permeation and antifungal activity compared to conventional formulations. [] Another study formulated Sulconazole-loaded solid lipid nanoparticles (SLNs) incorporated into a topical gel, demonstrating enhanced antifungal activity and faster healing of skin fungal infections in rabbits. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





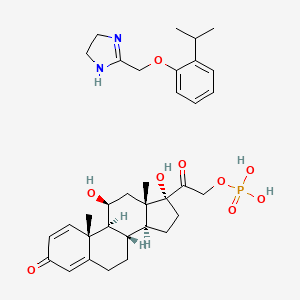
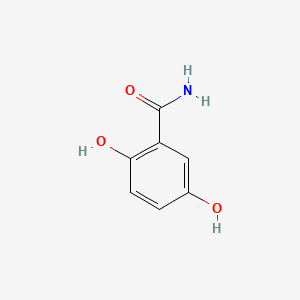




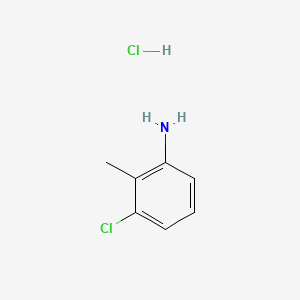
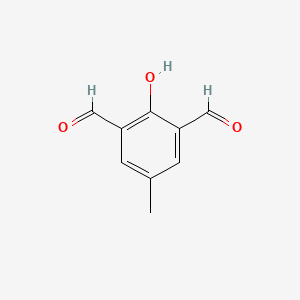
![1-Tert-butyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1214217.png)
